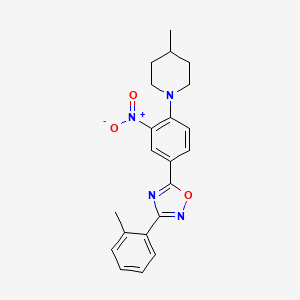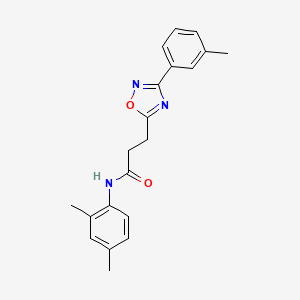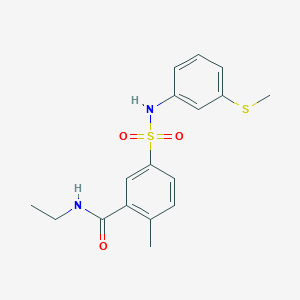![molecular formula C24H25ClN2O3S B7711685 N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide, also known as Sulfamethazine, is a sulfonamide antibiotic that is widely used in veterinary medicine. It is used to treat bacterial infections in animals such as poultry, swine, and cattle. The compound has also been studied for its potential use in human medicine, as it has shown promising results in treating certain types of cancer.
Mechanism of Action
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the production of DNA and RNA, and without it, bacteria are unable to grow and reproduce. N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, and prevents it from functioning properly.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene has been shown to have a number of biochemical and physiological effects. In addition to its antimicrobial properties, it has been shown to have anti-inflammatory effects, as well as antioxidant and immunomodulatory effects. It has also been shown to have a positive effect on the growth and development of animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using sulfamethazine in lab experiments is its broad-spectrum antimicrobial activity. It is effective against a wide range of bacteria, which makes it a useful tool for studying bacterial infections. However, one limitation of using sulfamethazine is that it can be toxic to certain types of cells, particularly liver cells. This can limit its use in certain types of experiments.
Future Directions
There are a number of potential future directions for research on sulfamethazine. One area of interest is its potential use in human medicine, particularly in the treatment of cancer. Studies have shown that sulfamethazine has anticancer properties and may be effective against certain types of cancer, such as breast cancer and glioblastoma. Another area of interest is the development of new antibiotics based on sulfamethazine. Researchers are exploring ways to modify the compound to make it more effective against antibiotic-resistant bacteria. Finally, there is interest in exploring the potential use of sulfamethazine in combination with other drugs, to enhance its antimicrobial or anticancer properties.
Synthesis Methods
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene can be synthesized through a reaction between 4-iodoaniline and 2-(N-phenylethyl)-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to form the final compound.
Scientific Research Applications
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene has been extensively studied for its antimicrobial properties, particularly in veterinary medicine. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella, and Staphylococcus aureus. The compound has also been studied for its potential use in human medicine, particularly in the treatment of cancer.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-18-8-12-22(13-9-18)31(29,30)27(15-14-20-6-4-3-5-7-20)17-24(28)26-21-11-10-19(2)23(25)16-21/h3-13,16H,14-15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJWAATVPXPISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7711610.png)


![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)


![4-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7711637.png)


![3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711653.png)

![2-[1-(2,5-dichlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7711698.png)
